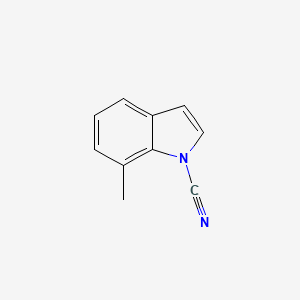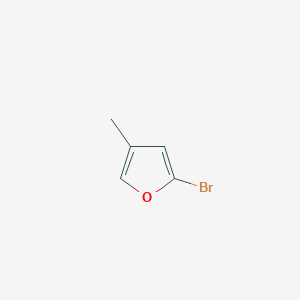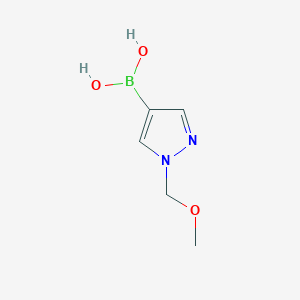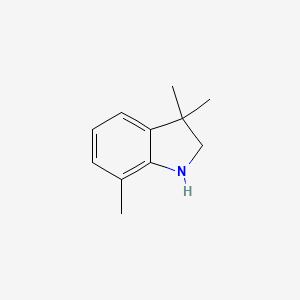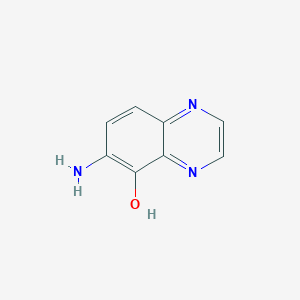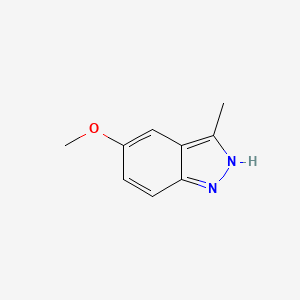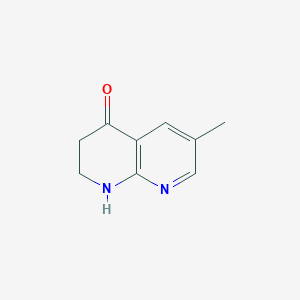
6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metil-2,3-dihidro-1,8-naftiridin-4(1H)-ona es un compuesto heterocíclico que pertenece a la familia de las naftiridinas
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-Metil-2,3-dihidro-1,8-naftiridin-4(1H)-ona típicamente implica la ciclización de precursores apropiados en condiciones específicas. Un método común podría incluir la condensación de 2-aminonicotinaldehído con una cetona apropiada en condiciones ácidas o básicas.
Métodos de Producción Industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de la ruta sintética para obtener mayores rendimientos y pureza. Esto podría incluir el uso de catalizadores, temperaturas controladas y presiones para garantizar una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Metil-2,3-dihidro-1,8-naftiridin-4(1H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a los derivados correspondientes de naftiridina.
Reducción: Formación de derivados dihidro.
Sustitución: Introducción de diferentes grupos funcionales en varias posiciones del anillo de naftiridina.
Reactivos y Condiciones Comunes
Oxidación: Uso de agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Empleo de agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Utilización de agentes halogenantes, agentes nitrantes u otros electrófilos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados de naftiridina, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Metil-2,3-dihidro-1,8-naftiridin-4(1H)-ona involucra su interacción con dianas moleculares específicas. Estas podrían incluir enzimas, receptores o ácidos nucleicos. Los efectos del compuesto están mediados a través de vías que regulan los procesos celulares como la proliferación, la apoptosis o el metabolismo.
Comparación Con Compuestos Similares
Compuestos Similares
2,3-Dihidro-1,8-naftiridin-4(1H)-ona: Carece del grupo metilo en la posición 6.
6-Metil-1,8-naftiridina: No tiene las funcionalidades dihidro y cetona.
Singularidad
6-Metil-2,3-dihidro-1,8-naftiridin-4(1H)-ona es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del grupo metilo y la estructura dihidro puede afectar su interacción con las dianas moleculares y su estabilidad general.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
6-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7-8(12)2-3-10-9(7)11-5-6/h4-5H,2-3H2,1H3,(H,10,11) |
Clave InChI |
DKEUFAIGBWPFKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NCCC2=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


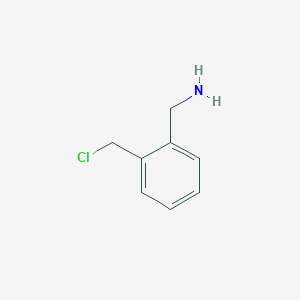
![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)
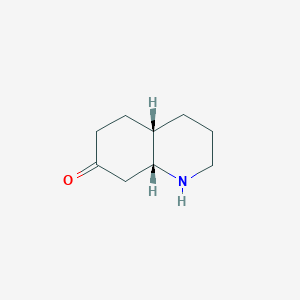

![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)
